Determination of SeMet and Se(iv) in biofortified yeast by ion-pair reversed phase liquid chromatography-hydride generation-microwave induced nitrogen plasma atomic emission spectrometry (HPLC-HG-MP-AES)

Journal of Analytical Atomic Spectrometry Pub Date: 2015-09-07 DOI: 10.1039/C5JA00276A

Abstract

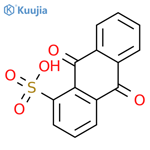

Selenium biofortified yeast is the most common dietary Se supplement in human nutrition and in farm animals. Therefore, the production and routine quality control of commercial products are highly demanded. In this work, a simple and cost-effective procedure is proposed for the determination of SeMet and Se(IV) in hydrolyzed yeast, consisting of ion-pair reversed phase separation, post-column hydride generation and Se quantification by atomic emission spectrometry with microwave plasma sustained by nitrogen (HPLC-HG-MP-AES). Freeze-dried biomass was hydrolyzed with methanesulfonic acid; chromatographic separation was performed with a mobile phase containing 0.08% v/v heptafluorobutyric and methanol (92 : 8) at a flow rate of 1 mL min−1; the column effluent was on-line mixed with an alkaline solution of potassium persulfate (K2S2O8 6% m/v, NaOH 3% m/v), passed through a reaction coil submerged in a water bath at 60 °C, and then 10 M hydrochloric acid was added prior to hydride generation in the MP-AES multimode sample introduction system (NaBH4 2% m/v, NaOH 0.3% m/v). The total chromatographic run was accomplished in 5 min and the evaluated on-column quantification limits were 59 ng Se mL−1 for Se(IV) and 0.52 μg mL−1 for SeMet. The procedure was tested using standardized Seleno Excell® high selenium yeast and then applied for the analysis of Saccharomyces cerevisiae biofortified under different fermentation and exposure conditions. The procedure was capable of detecting differences in selenium concentration among cultures and the results were consistent with those obtained while coupling HPLC separation directly to ICP-MS detection.

Recommended Literature

- [1] Colloidal particles at fluid interfaces: behaviour of isolated particles

- [2] Biodegradable nanoparticles as siRNA carriers for in vivo gene silencing and pancreatic cancer therapy

- [3] Structural and electronic properties of Li8ZrO6 and its CO2 capture capabilities: an ab initio thermodynamic approach

- [4] The effect of viscosity and surface tension on inkjet printed picoliter dots†

- [5] The role of l-cysteine and introduced surface defects in reactive oxygen species generation by ZnO nanoparticles†

- [6] One-pot fabrication of novel cuboctahedral Cu2O crystals enclosed by anisotropic surfaces with enhancing catalytic performance†

- [7] Interdisciplinary collaborations to address the uncertainty problem in life cycle assessment of nano-enabled products: case of the quantum dot-enabled display†

- [8] Mechanisms of reinforcement in polymer nanocomposites†

- [9] Identification and quantification of microplastics in table sea salts using micro-NIR imaging methods†

- [10] Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging†